molecular formula C11H9BrO4 B4667687 methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate

methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate

Cat. No.: B4667687
M. Wt: 285.09 g/mol
InChI Key: VVXPHNFANFKOJY-RMKNXTFCSA-N
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Description

Methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate is an organic compound that belongs to the class of enones. This compound features a bromophenyl group, a hydroxy group, and an ester functional group. It is of interest in organic synthesis due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an aldol reaction to form the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of methyl (E)-4-(4-bromophenyl)-4-oxo-2-oxobut-3-enoate.

    Reduction: Formation of methyl (E)-4-(4-bromophenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism by which methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate
  • Methyl (E)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate
  • Methyl (E)-4-(4-methylphenyl)-4-hydroxy-2-oxobut-3-enoate

Uniqueness

Methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with molecular targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXPHNFANFKOJY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C(\C1=CC=C(C=C1)Br)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate
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methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate
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methyl (E)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate
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